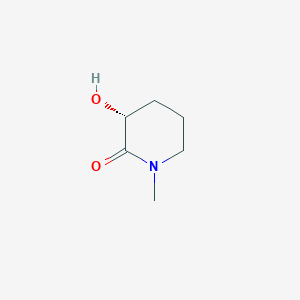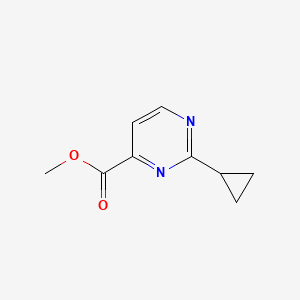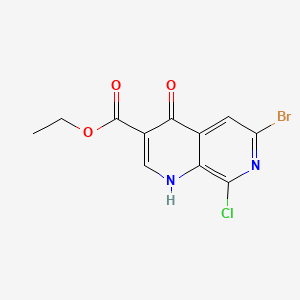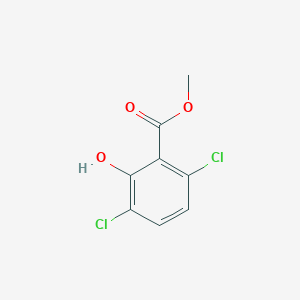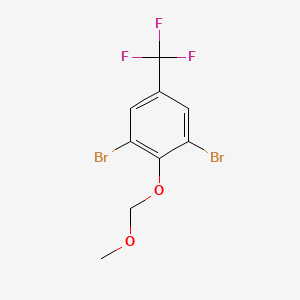
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6Br2F3O2 It is a derivative of benzene, where two bromine atoms, a methoxymethoxy group, and a trifluoromethyl group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethoxy and trifluoromethyl groups. One common method involves the following steps:
Bromination: The precursor benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methoxymethoxylation: The brominated intermediate is then reacted with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethoxy group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper (Cu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene depends on its specific application
Electrophilic Substitution: The bromine atoms can act as electrophiles, facilitating substitution reactions with nucleophiles.
Oxidation-Reduction: The methoxymethoxy group can undergo oxidation or reduction, altering the compound’s reactivity and interactions.
Trifluoromethyl Group: The trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its biological activity and pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-2-(methoxymethoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,3-Dibromo-5-(trifluoromethyl)benzene: Lacks the methoxymethoxy group, affecting its solubility and reactivity.
1,3-Dibromo-2,4,6-trimethylbenzene: Contains methyl groups instead of methoxymethoxy and trifluoromethyl groups, leading to different steric and electronic effects.
Uniqueness
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene is unique due to the presence of both methoxymethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, stability, and reactivity. These properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H7Br2F3O2 |
|---|---|
Molekulargewicht |
363.95 g/mol |
IUPAC-Name |
1,3-dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7Br2F3O2/c1-15-4-16-8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,4H2,1H3 |
InChI-Schlüssel |
CWUPVQAFPBMLJT-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C(C=C1Br)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




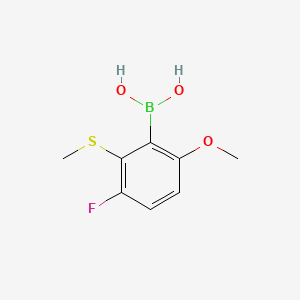
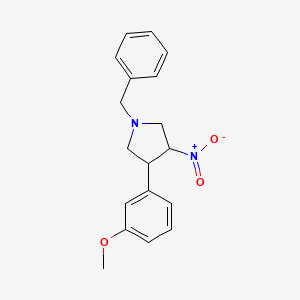
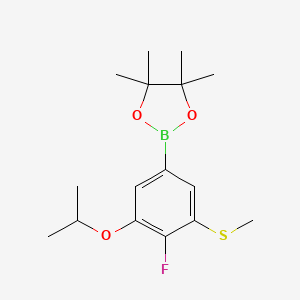
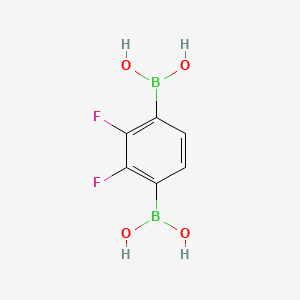
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
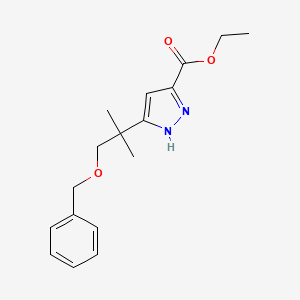
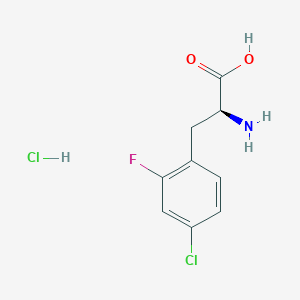
![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
